4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
Brand Name: Vulcanchem
CAS No.: 898761-04-1
VCID: VC2304334
InChI: InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3
SMILES: CC1=C(C=CC(=C1)C(=O)CCCCl)F
Molecular Formula: C11H12ClFO
Molecular Weight: 214.66 g/mol

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

CAS No.: 898761-04-1

Cat. No.: VC2304334

Molecular Formula: C11H12ClFO

Molecular Weight: 214.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane - 898761-04-1

Specification

CAS No. 898761-04-1
Molecular Formula C11H12ClFO
Molecular Weight 214.66 g/mol
IUPAC Name 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
Standard InChI InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3
Standard InChI Key PCTCPOPFECWKEI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)CCCCl)F
Canonical SMILES CC1=C(C=CC(=C1)C(=O)CCCCl)F

Introduction

Chemical Identity and Structure

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, with CAS number 898761-04-1, is an organic compound with a molecular formula of C11H12ClFO . The IUPAC name for this compound is 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one, which describes its key structural features . The compound was first documented in chemical databases in 2008, with the most recent modifications to its entry occurring in 2025 .

The chemical structure features a phenyl ring with fluoro and methyl substituents at the 4 and 3 positions, respectively. This phenyl ring is attached to a ketone functional group, which connects to a butane chain terminated with a chloro substituent. This arrangement of functional groups contributes to the compound's chemical reactivity and potential applications.

Structural Identifiers

The compound can be identified through various chemical notation systems as presented in Table 1.

Table 1: Structural Identifiers for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Identifier TypeValue
IUPAC Name4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
CAS Number898761-04-1
InChIInChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3
InChI KeyPCTCPOPFECWKEI-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)C(=O)CCCCl)F

The structure includes several functional groups that determine its chemical behavior: a ketone group, a chloro-terminated alkyl chain, and a substituted phenyl ring with fluoro and methyl groups .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is essential for predicting its behavior in various applications and synthesizing derivatives. The compound exhibits properties typical of halogenated aromatic ketones while showing unique characteristics due to its specific substituent pattern.

Basic Physical Properties

The basic physical properties of the compound are summarized in Table 2.

Table 2: Physical Properties of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

PropertyValueSource
Molecular Weight214.66 g/mol
Physical StateNot specified-
Density1.155 g/cm³
Boiling Point321.1°C at 760 mmHg
Melting PointNot available
AppearanceNot specified-

The high boiling point (321.1°C) suggests strong intermolecular forces, likely due to the presence of the aromatic ring and the polar halogen substituents .

Chemical Reactivity

While specific reactivity data for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is limited in the available literature, its structure suggests several possible reaction pathways:

  • The ketone group can participate in typical carbonyl reactions, including reduction to alcohols, oxidation to carboxylic acids, and nucleophilic addition reactions.

  • The terminal chloro group provides a site for nucleophilic substitution reactions, potentially allowing for further functionalization of the molecule.

  • The fluoro and methyl substituents on the phenyl ring can influence the electronic properties of the aromatic system, affecting reaction rates and selectivity at various positions.

Comparison with Similar Compounds

To better understand the characteristics and potential applications of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, it is useful to compare it with structurally related compounds.

Structural Analogues

Table 3 compares 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane with similar compounds identified in the literature.

Table 3: Comparison with Structural Analogues

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane898761-04-1C11H12ClFO214.66 g/molReference compound
5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane898761-06-3C12H14ClFO228.69 g/molOne additional methylene group in the chloroalkyl chain
4-Chloro-1-(3-fluorophenyl)-1-oxobutane3110-52-9C10H10ClFO200.64 g/molLacks the methyl group on the phenyl ring; different position of fluoro substituent
4-Chloro-1-(4-fluorophenyl)-1-oxobutane3874-54-2C10H10ClFO200.64 g/molLacks the methyl group on the phenyl ring

These structural differences, although subtle, can significantly influence physicochemical properties, reactivity patterns, and potential biological activities of these compounds.

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